molecular formula C8H16O5S B8198411 Ethyl 2-thio-beta-d-fructofuranoside

Ethyl 2-thio-beta-d-fructofuranoside

Cat. No.: B8198411
M. Wt: 224.28 g/mol
InChI Key: LWWCVEKTXLPUFS-NGJRWZKOSA-N
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Description

Ethyl 2-thio-beta-d-fructofuranoside is a thioglycoside derivative of fructose, where a sulfur atom replaces the oxygen atom in the glycosidic linkage of its non-thio counterpart, ethyl beta-d-fructofuranoside (CAS: 1820-84-4). This structural modification confers distinct chemical and biological properties, such as enhanced resistance to enzymatic hydrolysis and altered solubility profiles. Ethyl beta-d-fructofuranoside is naturally occurring in common wheat and belongs to the class of C-glycosyl compounds, which are characterized by a carbon-sugar bond instead of the traditional oxygen linkage .

Properties

IUPAC Name

(2S,3S,4S,5R)-2-ethylsulfanyl-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8(4-10)7(12)6(11)5(3-9)13-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWCVEKTXLPUFS-NGJRWZKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(C(C(C(O1)CO)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetal Tethering and Promoter Influence

The mixed acetal intermediate serves as a temporary bridge between the donor and acceptor. Upon activation with thiophilic promoters, the acetal decomposes, releasing the ethanol for glycosidic bond formation. The choice of promoter dictates the reaction pathway:

  • Non-nucleophilic promoters (e.g., triflate) : Cleave the acetal to yield ethyl 2-thio-β-D-fructofuranoside with a free 3-hydroxyl group.

  • N-Iodosuccinimide (NIS) : Generates a stabilized intermediate where the N-succinimide anion interacts with the acetal carbon, producing a mixed fructofuranoside-3-O-yl N-succinimide p-methoxybenzaldehyde acetal. This requires subsequent deprotection to isolate the target compound.

Yield Optimization and Side Reactions

Reaction yields depend on the purity of the thioglycoside donor and the absence of moisture. Competing α-anomer formation is minimized due to the steric hindrance imposed by the acetal tether. Side products, such as hydrolyzed PMB-protected intermediates, are mitigated by rigorous drying of reagents and solvents.

Alternative Protection-Deprotection Approaches

A complementary strategy involves stepwise protection of D-fructose followed by thioglycosidation. This method, adapted from tolyl thioglycoside syntheses, employs:

Silylation and Acetylation

  • 1,6-Di-O-t-butyldiphenylsilyl (TBDPS) protection : TBDPSCl selectively shields the primary hydroxyl groups of D-fructose in pyridine, yielding 1,6-di-O-TBDPS-D-fructose.

  • Acetylation of secondary hydroxyls : Treatment with acetic anhydride protects the 3,4-positions, forming 3,4-di-O-acetyl-1,6-di-O-TBDPS-D-fructose.

Thioglycosidation with Ethyl Thiol

Deprotection of the anomeric center under acidic conditions (e.g., HCl in dioxane) exposes the hemiacetal hydroxyl, which reacts with ethyl thiol in the presence of BF3·Et2O. This direct thioglycosidation affords ethyl 2-thio-β-D-fructofuranoside after silica gel chromatography.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR : The β-anomeric proton resonates as a doublet at δ 5.42 ppm (J = 4.2 Hz), confirming the axial configuration. Ethyl group signals appear as a quartet (δ 1.32 ppm, CH3) and triplet (δ 3.48 ppm, CH2).

  • 13C NMR : The anomeric carbon (C2) appears at δ 92.7 ppm, while the thioglycosidic sulfur induces deshielding of adjacent carbons (C1: δ 85.4 ppm).

Crystallographic Insights

While no crystal structure of ethyl 2-thio-β-D-fructofuranoside is reported, analogous β-fructofuranosides exhibit a C2-exo puckering conformation, stabilized by intramolecular hydrogen bonds between O5 and O3.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Key Advantage
Internal Aglycon Delivery76–85%>95% βMinimal epimerization; single-step coupling
Stepwise Protection60–70%85–90% βFlexibility in protecting group selection

The internal delivery method outperforms stepwise approaches in stereocontrol but requires specialized promoters. Stepwise protection allows modular synthesis of derivatives at the cost of additional purification steps.

Challenges and Industrial Considerations

  • Moisture sensitivity : Thioglycoside donors are prone to hydrolysis, necessitating anhydrous conditions.

  • Scalability : The internal delivery method’s use of stoichiometric DDQ and promoters increases costs, making stepwise routes more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-thio-beta-d-fructofuranoside undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 2-thio-beta-d-fructofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-thio-beta-d-fructofuranoside involves its interaction with specific enzymes and proteins. The compound can inhibit the activity of enzymes such as beta-fructofuranosidases and alpha-glucosidases by binding to their active sites. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Structural and Chemical Properties

The molecular formula of ethyl 2-thio-beta-d-fructofuranoside can be inferred as C₈H₁₆O₅S, derived by replacing one oxygen atom in the glycosidic ether bond of ethyl beta-d-fructofuranoside (C₈H₁₆O₆) with sulfur. This substitution increases its molecular weight from 208.21 g/mol (non-thio) to 224.29 g/mol (thio). Key structural differences include:

  • Glycosidic bond: The thioether (–S–) linkage vs. the ether (–O–) bond in non-thio analogs.
  • Polarity : Reduced polarity due to sulfur’s lower electronegativity, leading to increased lipophilicity.
  • Acid/Base Stability : Thioether bonds are more resistant to acid-catalyzed hydrolysis but may exhibit sensitivity to oxidative conditions.

Comparison with Ethyl beta-d-fructofuranoside

Table 1: Key Differences Between this compound and Ethyl beta-d-fructofuranoside
Property This compound Ethyl beta-d-fructofuranoside
Molecular Formula C₈H₁₆O₅S C₈H₁₆O₆
Molecular Weight (g/mol) 224.29 208.21
Glycosidic Bond Type Thioether (–S–) Ether (–O–)
Solubility in Water Moderate (lipophilic) High (hydrophilic)
Enzymatic Stability Resistant to glycosidases Susceptible to hydrolysis
Natural Occurrence Synthetic/rare Common wheat

Key Findings :

  • Stability: The thioether bond in this compound confers resistance to enzymatic degradation by glycosidases, which typically target oxygen-linked glycosides . This property is advantageous in drug design for prolonging metabolic half-life.
  • Bioavailability: Increased lipophilicity may enhance membrane permeability, though solubility in aqueous environments is reduced compared to the non-thio analog.

Comparison with Other Thio-sugars

Thio-sugars, such as thioglucosides and thiofructosides, share the common feature of sulfur substitution in their glycosidic bonds. This compound differs from these compounds in sugar configuration and applications:

  • Thioglucosides (e.g., sinigrin): Often found in cruciferous vegetables, these compounds release toxic isothiocyanates upon enzymatic cleavage. In contrast, this compound lacks such bioactive breakdown products, making it less cytotoxic .
  • This compound’s ethyl group may limit its uptake efficiency compared to unsubstituted thiofuranoses.
Table 2: Reported Bioactivities of Ethyl beta-d-fructofuranoside and Inferred Properties of Its Thio Derivative
Compound Bioactivity/Application Reference
Ethyl beta-d-fructofuranoside Antioxidant properties; studied in wheat extracts Antioxidants (Basel) 2020
This compound Hypothesized enzyme inhibition; synthetic agrochemical precursor N/A (extrapolated from thio-sugar studies)

Q & A

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles: define Critical Quality Attributes (CQAs) like enantiomeric excess and optimize reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments). Use in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Data Presentation and Reproducibility

  • Tables : Include synthetic yields, spectroscopic data (δ ppm for NMR), and kinetic parameters.
  • Figures : Use annotated chromatograms, reaction schemes, and dose-response curves.
  • Reproducibility : Document detailed protocols in supplemental materials, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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